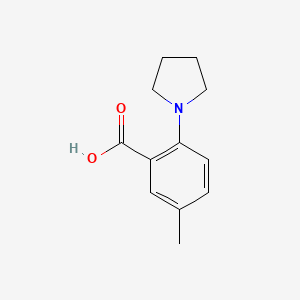5-Methyl-2-(pyrrolidin-1-yl)benzoic acid
CAS No.: 689142-42-5
Cat. No.: VC2827094
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 689142-42-5 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 5-methyl-2-pyrrolidin-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C12H15NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
| Standard InChI Key | RZFSNMBESKENTH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2CCCC2)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)N2CCCC2)C(=O)O |
Introduction
Chemical Structure and Properties
5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is characterized by its unique structural features that contribute to its chemical behavior and biological activity. The compound contains an aromatic benzoic acid core with two key substituents: a methyl group at the 5-position and a pyrrolidine heterocyclic ring at the 2-position. This structural arrangement creates distinctive electronic and steric properties that influence its reactivity and biological interactions.
Basic Chemical Information
The compound's physical and chemical properties are summarized in the following table:
The pyrrolidine ring confers basic properties to the molecule, while the carboxylic acid group provides acidic characteristics, making the compound amphoteric. This feature potentially influences its solubility profile and ability to form salts, which can be advantageous for formulation and drug delivery applications.
Structural Characteristics
The compound's structure is notable for the following features:
-
A benzoic acid core providing an aromatic plane
-
A 5-membered pyrrolidine ring creating a tertiary amine at the 2-position
-
A methyl group at the 5-position enhancing lipophilicity
-
A carboxylic acid functional group enabling salt formation and hydrogen bonding
These structural elements likely contribute to the compound's ability to interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic contacts. The pyrrolidine nitrogen can potentially serve as a hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor.
Biological Activities and Pharmacological Properties
| Hazard Statement | Code | Description |
|---|---|---|
| H315 | Skin irritation | Causes skin irritation |
| H319 | Eye irritation | Causes serious eye irritation |
| H335 | Respiratory irritation | May cause respiratory irritation |
The compound carries a "Warning" signal word, indicating moderate hazard potential .
Precautionary Measures
The following precautionary statements are recommended when handling this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash hands thoroughly after handling
-
P271: Use only outdoors or in a well-ventilated area
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P302+P352: IF ON SKIN: Wash with plenty of water
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
P312: Call a POISON CENTER/doctor if you feel unwell
-
P362: Take off contaminated clothing
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations
Applications in Scientific Research
5-Methyl-2-(pyrrolidin-1-yl)benzoic acid and structurally similar compounds have several potential applications in scientific research.
Medicinal Chemistry Applications
In medicinal chemistry, this compound may serve as:
-
Building Block for Drug Synthesis: The compound's bifunctional nature, with both carboxylic acid and tertiary amine groups, makes it a potentially valuable intermediate for synthesizing more complex pharmaceutical agents.
-
Lead Compound for Drug Development: The core structure might serve as a starting point for structure-activity relationship studies in drug discovery programs targeting specific biological pathways.
-
Pharmacophore Model Compound: The spatial arrangement of functional groups (carboxylic acid, pyrrolidine ring, and methyl substituent) provides a template for developing pharmacophore models in computational drug design.
Structure-Activity Relationship Studies
For researchers exploring structure-activity relationships of pyrrolidine-substituted benzoic acid derivatives, several approaches may be employed:
-
Substituent Variation: Modification of the pyrrolidine ring (e.g., N-alkylation) or benzoic acid substituents (e.g., replacing the methyl group with other functional groups) to assess impacts on bioactivity .
-
Biological Assays: Testing for antimicrobial activity via minimum inhibitory concentration (MIC) against various bacterial strains, and correlating results with physicochemical properties like logP and electronic descriptors .
-
Computational Modeling: Density functional theory (DFT) calculations to predict electronic effects (e.g., HOMO/LUMO energies) of substituents on reactivity .
Comparison with Structural Analogs
Comparing 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid with structurally related compounds provides insight into structure-function relationships.
Comparison with Related Compounds
Several structural analogs of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid have been reported in the literature:
These structural variations may significantly influence properties such as solubility, receptor binding, and metabolic stability.
Structure-Property Relationships
The following aspects of molecular structure are likely to influence the compound's properties:
-
Heterocyclic Ring Size and Type: The 5-membered pyrrolidine ring in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid influences the molecule's conformation and flexibility differently compared to 6-membered analogs like piperidine derivatives or aromatic heterocycles like pyrimidine .
-
Position of Substituents: The methyl group at the 5-position affects the electronic distribution across the aromatic ring, potentially influencing reactivity and binding interactions.
-
Linking Groups: Direct attachment of the pyrrolidine to the aromatic ring creates different spatial arrangements compared to compounds where the heterocycle is attached via a methylene bridge, as in 4-(pyrrolidin-1-ylmethyl)benzoic acid .
Future Research Directions
Based on the analysis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid and its structural analogs, several promising research directions emerge.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume